molecular formula C11H13NO3 B130071 Allyl 3-amino-4-methoxybenzoate CAS No. 153775-06-5

Allyl 3-amino-4-methoxybenzoate

Cat. No. B130071
M. Wt: 207.23 g/mol
InChI Key: PIWKUUSTDMPIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 3-amino-4-methoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used as a precursor for the synthesis of other chemicals and has been studied extensively for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of allyl 3-amino-4-methoxybenzoate is not well understood, but it is believed to interact with cellular components such as proteins and enzymes. This compound has been shown to have a significant impact on cell viability and proliferation, indicating that it may have potential as a therapeutic agent.

Biochemical And Physiological Effects

Allyl 3-amino-4-methoxybenzoate has been shown to have a range of biochemical and physiological effects. In particular, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, allyl 3-amino-4-methoxybenzoate has been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One advantage of using allyl 3-amino-4-methoxybenzoate in lab experiments is its relatively simple synthesis method. Additionally, this compound has been studied extensively, and its properties are well understood. However, one limitation of using allyl 3-amino-4-methoxybenzoate is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on allyl 3-amino-4-methoxybenzoate. One potential area of research is the development of new synthetic methods for this compound, which may improve yields and reduce costs. Additionally, further research is needed to better understand the mechanism of action of allyl 3-amino-4-methoxybenzoate and its potential applications in various fields such as medicine and agriculture. Finally, more studies are needed to assess the potential toxicity of this compound and to develop safe and effective methods for its use.

Synthesis Methods

The synthesis of allyl 3-amino-4-methoxybenzoate involves the reaction of 3-amino-4-methoxybenzoic acid with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and requires careful control of reaction conditions to achieve high yields.

Scientific Research Applications

Allyl 3-amino-4-methoxybenzoate has been studied extensively for its potential applications in various scientific fields. In particular, this compound has been used as a precursor for the synthesis of other chemicals such as pharmaceuticals and agrochemicals. Additionally, allyl 3-amino-4-methoxybenzoate has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

153775-06-5

Product Name

Allyl 3-amino-4-methoxybenzoate

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

prop-2-enyl 3-amino-4-methoxybenzoate

InChI

InChI=1S/C11H13NO3/c1-3-6-15-11(13)8-4-5-10(14-2)9(12)7-8/h3-5,7H,1,6,12H2,2H3

InChI Key

PIWKUUSTDMPIQC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OCC=C)N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC=C)N

synonyms

Benzoic acid, 3-amino-4-methoxy-, 2-propenyl ester (9CI)

Origin of Product

United States

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